molecular formula C20H15ClN2O4S B2399587 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-23-0

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide

Cat. No.: B2399587
CAS No.: 303988-23-0
M. Wt: 414.86
InChI Key: YRDGXNRCQGGWMM-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a nitrobenzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)aniline. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl sulfone
  • 4-chlorothioanisole
  • 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethylmethanamine

Uniqueness

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxy group allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-27-16-7-5-15(6-8-16)22-20(24)13-2-11-19(18(12-13)23(25)26)28-17-9-3-14(21)4-10-17/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGXNRCQGGWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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